Cas no 1509176-45-7 (6-(Piperidin-4-yloxy)pyridin-3-amine)

6-(Piperidin-4-yloxy)pyridin-3-amine is a heterocyclic compound featuring both piperidine and pyridine moieties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural framework allows for functionalization at multiple sites, enabling the development of biologically active molecules. The piperidin-4-yloxy linker enhances conformational flexibility, while the pyridin-3-amine group offers a reactive handle for further derivatization. This compound is particularly valuable in medicinal chemistry for designing kinase inhibitors, receptor modulators, and other therapeutic agents. High purity and stability under standard conditions ensure reliable performance in research and industrial applications. Its synthetic utility and adaptability make it a key building block in drug discovery.
6-(Piperidin-4-yloxy)pyridin-3-amine structure
1509176-45-7 structure
Product Name:6-(Piperidin-4-yloxy)pyridin-3-amine
CAS No:1509176-45-7
MF:C10H15N3O
MW:193.245601892471
MDL:MFCD26707738
CID:5324288
PubChem ID:69276524
Update Time:2025-05-20

6-(Piperidin-4-yloxy)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(piperidin-4-yloxy)pyridin-3-amine
    • Z1813211009
    • 6-(Piperidin-4-yloxy)pyridin-3-amine
    • MDL: MFCD26707738
    • Inchi: 1S/C10H15N3O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6,11H2
    • InChI Key: YRWVAOJXDWEFBI-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CN=1)N)C1CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 171
  • XLogP3: 0.6
  • Topological Polar Surface Area: 60.2

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Additional information on 6-(Piperidin-4-yloxy)pyridin-3-amine

Introduction to 6-(Piperidin-4-yloxy)pyridin-3-amine (CAS No. 1509176-45-7)

6-(Piperidin-4-yloxy)pyridin-3-amine, identified by its Chemical Abstracts Service (CAS) number 1509176-45-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive study in drug discovery and development.

The molecular structure of 6-(Piperidin-4-yloxy)pyridin-3-amine consists of a pyridine core linked to a piperidine moiety through an oxygen atom, forming an ether linkage. This unique arrangement contributes to its distinct chemical properties and reactivity, which are of great interest to researchers exploring novel pharmacophores. The presence of both nitrogen and oxygen atoms in its structure enhances its ability to interact with biological targets, such as enzymes and receptors, thereby influencing its pharmacological profile.

In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors targeting various therapeutic pathways. 6-(Piperidin-4-yloxy)pyridin-3-amine has been investigated for its potential role in modulating these pathways, particularly in the context of oncology and neurology. Its structural features suggest that it may exhibit inhibitory effects on kinases and other enzymes involved in cancer progression or neurological disorders.

One of the most compelling aspects of 6-(Piperidin-4-yloxy)pyridin-3-amine is its versatility in chemical modification. The presence of both the pyridine and piperidine rings provides multiple sites for functionalization, allowing chemists to tailor its properties for specific applications. This flexibility has led to several derivative compounds being explored in preclinical studies, demonstrating diverse biological activities ranging from anti-inflammatory to antiviral effects.

Recent advancements in computational chemistry have further enhanced the understanding of 6-(Piperidin-4-yloxy)pyridin-3-amine's interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to several protein kinases, suggesting its potential as a lead compound for kinase inhibitors. These studies have been complemented by experimental validations, where 6-(Piperidin-4-yloxy)pyridin-3-amine and its derivatives have shown promising results in inhibiting the activity of target enzymes in vitro.

The synthesis of 6-(Piperidin-4-yloxy)pyridin-3-amine involves multi-step organic reactions, typically starting from commercially available precursors such as 3-amino pyridine and 4-hydroxypiperidine. The reaction sequence often includes nucleophilic substitution followed by condensation steps, with careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible for large-scale preclinical testing.

In the context of drug development, the pharmacokinetic properties of 6-(Piperidin-4-yloxy)pyridin-3-amine are crucial for determining its clinical viability. Studies have indicated that this compound exhibits favorable solubility and metabolic stability, which are essential for oral bioavailability. Additionally, preliminary toxicity studies have shown that it is well-tolerated at therapeutic doses, suggesting a low risk of adverse effects.

The therapeutic potential of 6-(Piperidin-4-yloxy)pyridin-3-amine extends beyond oncology. Research has also explored its effects on neurological disorders, where it has shown promise in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier and interact with central nervous system targets makes it an attractive candidate for further investigation.

As the field of medicinal chemistry continues to evolve, 6-(Piperidin-4-yloxy)pyridin-3-amine remains a focal point for innovation. Collaborative efforts between academic researchers and pharmaceutical companies are driving new discoveries, aiming to translate this promising compound into viable therapeutics. The integration of cutting-edge technologies such as artificial intelligence (AI) in drug design is also accelerating the development process, enabling faster identification of optimized derivatives.

The future prospects for 6-(Piperidin-4-yloxy)pyridin-3-am ine are bright, with ongoing research focusing on refining its pharmacological profile and exploring new therapeutic applications. As more data becomes available from preclinical studies, this compound is poised to make significant contributions to modern medicine. Its unique structural features and versatile chemical properties position it as a cornerstone in the quest for novel treatments across multiple disease areas.

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